molecular formula C19H27IN2O4S B012564 Iodosulpride CAS No. 100038-54-8

Iodosulpride

Cat. No.: B012564
CAS No.: 100038-54-8
M. Wt: 506.4 g/mol
InChI Key: QICCKJBXMXZXJQ-UHFFFAOYSA-N
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Description

Iodosulpride is a chemical compound known for its role as a dopamine receptor antagonist. It is a derivative of sulpiride, a well-known antipsychotic medication. This compound is primarily used in scientific research to study the distribution and function of dopamine receptors in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodosulpride involves the iodination of sulpiride. The process typically includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions: Iodosulpride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce deiodinated sulpiride derivatives.

Scientific Research Applications

Iodosulpride has several applications in scientific research:

Mechanism of Action

Iodosulpride exerts its effects by binding to dopamine receptors, particularly the D2 and D3 subtypes. This binding inhibits the action of dopamine, a neurotransmitter involved in various neurological processes. By blocking dopamine receptors, this compound can modulate neurotransmission and influence behaviors and physiological responses associated with dopamine .

Comparison with Similar Compounds

    Sulpiride: A parent compound of iodosulpride, used as an antipsychotic medication.

    Amisulpride: Another substituted benzamide with similar dopamine receptor antagonistic properties.

    Haloperidol: A well-known antipsychotic that also targets dopamine receptors but has a different chemical structure.

Uniqueness: this compound is unique due to its specific iodination, which enhances its binding affinity and selectivity for dopamine receptors. This makes it particularly valuable in research settings where precise targeting of these receptors is required .

Properties

CAS No.

100038-54-8

Molecular Formula

C19H27IN2O4S

Molecular Weight

506.4 g/mol

IUPAC Name

N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-5-ethylsulfonyl-4-iodo-2-methoxybenzamide

InChI

InChI=1S/C19H27IN2O4S/c1-3-27(24,25)18-9-15(17(26-2)10-16(18)20)19(23)21-11-14-5-4-8-22(14)12-13-6-7-13/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,21,23)

InChI Key

QICCKJBXMXZXJQ-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I

Synonyms

iodosulpride
N-((1-cyclopropylmethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-iodo-5-ethylsulfonylbenzamide

Origin of Product

United States

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